molecular formula C29H39N3O2 B14434196 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 77855-17-5

1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B14434196
CAS No.: 77855-17-5
M. Wt: 461.6 g/mol
InChI Key: CSRXFHDOZMEAOT-UHFFFAOYSA-N
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Description

1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological activities This particular compound is characterized by its unique structure, which includes heptyloxy groups and a methyl group attached to the indoloquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits key enzymes involved in cellular processes, such as DNA replication and repair . These interactions make it a promising candidate for developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline include:

Uniqueness

Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

77855-17-5

Molecular Formula

C29H39N3O2

Molecular Weight

461.6 g/mol

IUPAC Name

1,4-diheptoxy-6-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C29H39N3O2/c1-4-6-8-10-14-20-33-24-18-19-25(34-21-15-11-9-7-5-2)28-27(24)30-26-22-16-12-13-17-23(22)32(3)29(26)31-28/h12-13,16-19H,4-11,14-15,20-21H2,1-3H3

InChI Key

CSRXFHDOZMEAOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C2C(=C(C=C1)OCCCCCCC)N=C3C(=N2)C4=CC=CC=C4N3C

Origin of Product

United States

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